Triazophos

Overview

Description

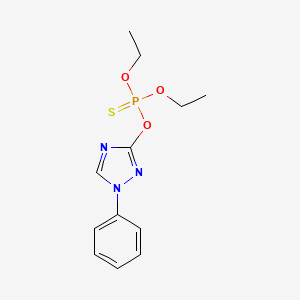

Triazophos is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a yellow-brown oily liquid . Exposure occurs by inhalation, ingestion, or contact . It controls a wide range of insects in a variety of crops by strong contact and stomach action .

Synthesis Analysis

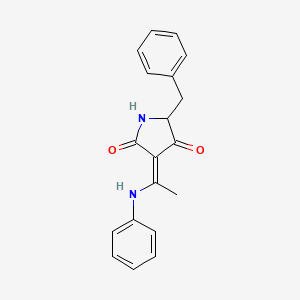

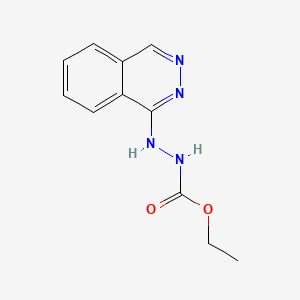

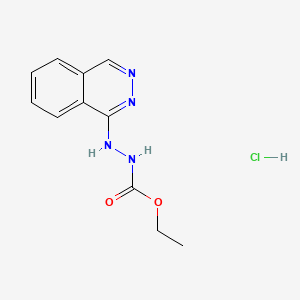

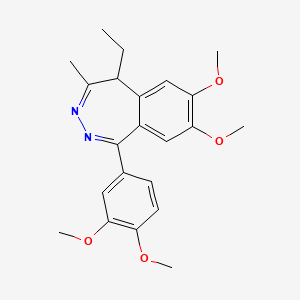

Triazophos can be synthesized through various reactions. One method produces the substance in the presence of triethylamine by reacting 1-phenyl-3-hydroxy-1H-1,2,4-triazole suspended in acetone with diethoxythiophosphoryl chloride . Another method produces the substance by the reaction of phenylhydrazine with Sodium cyanate, formamide and O,O-diethyl phosphorochlorothioate using cyanate additions, condensation and dehydrochlorination .Molecular Structure Analysis

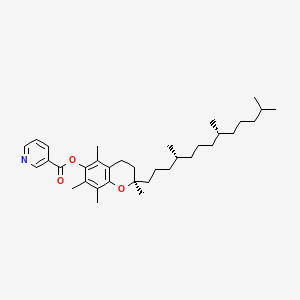

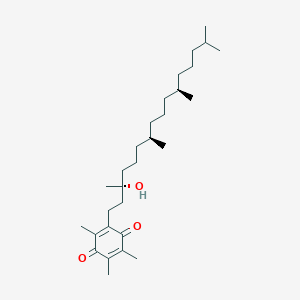

The molecular structure of Triazophos can be found in various databases such as PubChem and ChemSpider . The chemical formula of Triazophos is C12H16N3O3PS .Chemical Reactions Analysis

Triazophos is subject to various chemical reactions. It is susceptible to highly toxic and flammable phosphine gas formation in the presence of strong reducing agents . Commonly used methods for triazophos detection include chromatography-mass spectrometry and rapid methods based on antigen–antibody reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Triazophos can be found in various databases such as PubChem and ChemSpider .Scientific Research Applications

Pesticide in Agriculture

Triazophos is a broad-spectrum organophosphorus pesticide widely used in Asian agriculture to protect various crops such as cotton, rice, wheat, tea, fruits, oil seeds, and vegetables . It is used to control insects, acaroids, and some nematodes .

Environmental Risk

The widespread application of Triazophos presents a risk to human health and to the environment due to its high chemical and photochemical stability . It has been found to be accumulation-prone in aquatic systems .

Toxicity

Triazophos is toxic for aquatic organisms and poses a risk of dietary exposure . It causes oxidative stress, cell damage, and tissue injury in animals through neurotoxicity, hepatotoxicity, nephrotoxicity, reproductive toxicity, and genotoxicity .

Residue Detection

Commonly used methods for Triazophos detection include chromatography-mass spectrometry and rapid methods based on antigen–antibody reactions . China has made many advances in studying Triazophos-degrading bacteria and rapid detection methods of Triazophos residues .

Degradation

Photocatalytic technology, through the generation of robust oxidizing free radicals by suitable catalysts, offers a viable solution by effectively oxidizing organophosphorus pesticides, thus preserving environmental well-being . A study introduced a novel nanocomposite material, characterized by oxygen defects and the S-scheme heterojunction, capable of effectively degrading Triazophos and promoting environmental health .

Biosensor Development

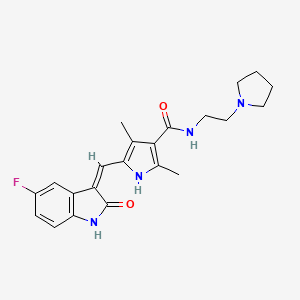

Biosensors for pesticide Triazophos have been developed based on its inhibition of acetylcholinesterase .

Mechanism of Action

Target of Action

Triazophos primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the normal functioning of the nervous system in insects and mites .

Mode of Action

Triazophos acts by inhibiting the activity of acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, causing prolonged nerve stimulation. The overstimulation eventually results in paralysis in the pests, leading to their deaths .

Biochemical Pathways

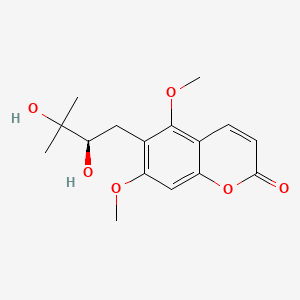

The first step in the degradation of triazophos is the hydrolysis of the P–O ester bond of triazophos to form 1-phenyl-3-hydroxy-1H-1,2,4-triazole (PHT) and o,o-diethyl phosphorothioic acid . Then, the triazol ring of PHT is subsequently cleaved to form (E)-1-formyl-2-phenyldiazene . Subsequently, (E)-1-formyl-2-phenyldiazene is transformed to 2-phenylhydrazinecarboxylic acid by adding one molecule of H2O . Finally, the carboxyl group of 2-phenylhydrazinecarboxylic acid is decarboxylated to form phenylhydrazine .

Pharmacokinetics

It is known that triazophos is applied as a foliar spray on several crops such as cotton, rice, and soybean . It is also known that triazophos can be degraded in the environment .

Result of Action

The inhibition of acetylcholinesterase by triazophos leads to an overaccumulation of acetylcholine, causing prolonged nerve stimulation. This overstimulation eventually results in the paralysis and death of the pests . Triazophos-induced oxidative stress through elevated lipid peroxidation and differentially altered activity of endogenous antioxidants had the potential to interfere with estrogen/progesterone balance and could potentially affect fertility .

Action Environment

Triazophos is widely used in various environmental conditions to protect a range of crops. Its widespread application presents a risk to human health and the environment due to its high chemical and photochemical stability . It has been reported that triazophos has fairly high toxicity to aquatic creatures and threatens the aquatic ecosystem .

Safety and Hazards

Triazophos is classified as a Class Ib toxic organophosphorus insecticide according to the World Health Organization (WHO) . It is toxic if swallowed, harmful in contact with skin, and very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The prevalent utilization of organophosphorus pesticides like Triazophos presents a profound risk to the global environment, necessitating the immediate development of a secure and reliable methodology to mitigate this hazard . Photocatalytic technology, through the generation of robust oxidizing free radicals by suitable catalysts, offers a viable solution by effectively oxidizing organophosphorus pesticides . A study introduces a novel nanocomposite material, characterized by oxygen defects and the S-scheme heterojunction, capable of effectively degrading triazophos and promoting environmental health .

properties

IUPAC Name |

diethoxy-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGTOFWMRQMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O3PS | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037612 | |

| Record name | Triazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish oil. Used to control insects, mites, and nematodes. Not registered as a pesticide in the U.S. (EPA, 1998), Light brown liquid; mp = 0-5 deg C; [Merck Index] Yellowish liquid; [HSDB] | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes before boiling (EPA, 1998), Decomposes on distillation | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in organic solvents, In water, 39 mg/L at 20 °C, In water, 24.7 mg/L at 20 °C, In acetone, dichloromethane, methanol, isopropanol, ethyl acetate and plyethyleneglycols >500; n-hexane 11.1 (all in g/L at 20 °C), 0.7 g/100 mL in n-hexane at 20 °C | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.247 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2514 g/cu cm at 20 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-05 mmHg (EPA, 1998), 0.0000029 [mmHg], Vapor pressure = 13 mPa @ 55 °C, 2.9X10-6 mm Hg at 30 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Triazophos | |

Color/Form |

Yellowish-brown oil | |

CAS RN |

24017-47-8 | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24017-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024017478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triazophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6099J8L0EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

32 to 41 °F for technical grade (EPA, 1998), 5 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

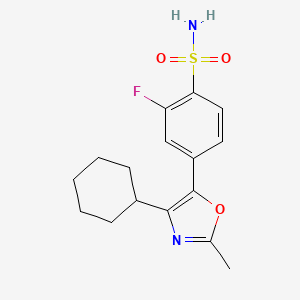

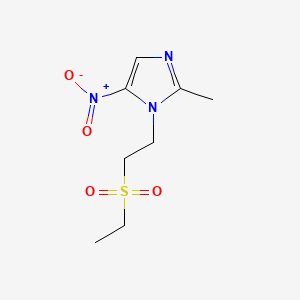

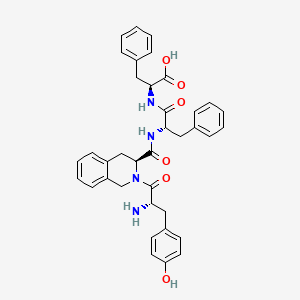

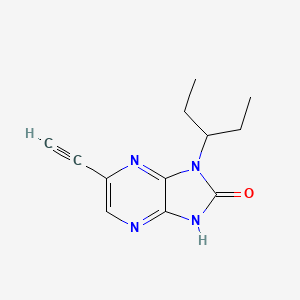

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Triazophos?

A1: Triazophos exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. [, , , ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately paralysis and death.

Q2: Are there any studies examining the downstream effects of Triazophos exposure in non-target organisms?

A2: Yes, research indicates that Triazophos can induce oxidative stress in non-target organisms like the giant tiger prawn (Penaeus monodon). [] This stress is characterized by changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the hepatopancreas and gills. [] Additionally, Triazophos exposure can lead to increased malondialdehyde (MDA) content, a marker of lipid peroxidation, and alterations in total antioxidant capacity (T-AOC) in these tissues. []

Q3: What is the molecular formula and weight of Triazophos?

A3: The molecular formula of Triazophos is C12H16N3O3PS and its molecular weight is 313.32 g/mol.

Q4: Are there any studies on the adsorption characteristics of Triazophos in different soil types?

A4: Yes, research has investigated the adsorption of Triazophos in various soil types, including Jiangxi red soil, Henan fluvio-aquic soil, and Northeast black soil. [] The findings revealed that Triazophos degrades rapidly in all three soil types, with the degradation rate being fastest in Northeast black soil, followed by Henan fluvio-aquic soil, and slowest in Jiangxi red soil. [] This variation in degradation rates was attributed to differences in soil pH and organic matter content. []

Q5: How does the structure of Triazophos influence its adsorption to different soil components?

A5: The adsorption of Triazophos is influenced by factors such as soil texture, organic matter content, and the pesticide's water solubility. [] The adsorption data were best fitted using the Freundlich adsorption isotherm, suggesting a heterogeneous adsorption process. [] Northeast black soil exhibited the highest adsorption capacity, followed by Jiangxi red soil and Henan fluvio-aquic soil. []

Q6: Can Triazophos be removed from water sources, and if so, what methods are effective?

A6: Yes, studies show that nanofiltration membranes can effectively remove Triazophos from drinking water. [] Specifically, NF200 and NF90 membranes demonstrated high rejection rates of Triazophos, exceeding 90% and 97%, respectively. [] This removal efficiency was found to be influenced by factors like operating pressure, feed concentration, pH, and ionic strength. []

Q7: What are the primary degradation products of Triazophos in the environment?

A7: Research has identified several degradation products of Triazophos in various environmental matrices. In intertidal sediment, for instance, the major degradation products include o,o-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, phosphorothioic acid, and 1-phenyl-3-hydroxy-1,2,4-triazole. [] The formation of these products suggests that Triazophos undergoes hydrolysis and biodegradation processes in the environment. []

Q8: Have any bacterial strains been identified that can degrade Triazophos?

A8: Yes, several bacterial strains have been isolated and characterized for their ability to degrade Triazophos. These include:

- Burkholderia sp. SZL-1: This strain hydrolyzes Triazophos to 1-phenyl-3-hydroxy-1,2,4-triazole, which is further utilized as a carbon source for growth. []

- Bacillus subtilis strain C-Y106: This strain exhibits significant Triazophos degradation capabilities, particularly when grown in a mineral salt medium with Triazophos as the sole phosphorus source. [, ]

- Pseudomonas kilonensis MB490, Pseudomonas kilonensis MB498, and Pseudomonas sp. MB504: These strains, isolated from cotton fields, demonstrated significant Triazophos degradation in various experimental setups, including M-9 broth, soil slurry, and soil microcosms. []

Q9: What analytical methods are commonly employed for the detection and quantification of Triazophos residues?

A9: Various analytical techniques are utilized to detect and quantify Triazophos residues in different matrices. Some commonly employed methods include:

- Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique is widely used for the analysis of Triazophos residues in various samples, including apples, soil, and biological tissues. [, ]

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with immunoaffinity chromatography (IAC), provides high sensitivity and selectivity for Triazophos analysis, particularly in complex matrices like rice. [, ]

- Three-Dimensional Fluorescence Spectroscopy Coupled with Alternating Trilinear Decomposition (ATLD): This method has been explored as a rapid and sensitive approach for determining Triazophos content in duck meat. []

Q10: What is known about the toxicity of Triazophos to non-target organisms?

A10: Triazophos has been shown to be toxic to various non-target organisms, including amphibians, honeybees, and aquatic organisms:

- Amphibians: Research on Hylarana guentheri tadpoles demonstrated that Triazophos exposure could induce DNA damage and chromosomal aberrations, even at low concentrations. []

- Honeybees: Studies have shown that Triazophos exhibits high contact toxicity to European honeybees (Apis mellifera), leading to significant mortality. []

- Aquatic Organisms: Research on freshwater algae (Chlorella vulgaris, Euglena gracilis, and Synechococcus leopoliensis) indicated that Triazophos could inhibit growth and induce bioaccumulation. []

Q11: Are there any studies investigating the effects of Triazophos on beneficial insects?

A11: Yes, studies have assessed the impact of Triazophos on beneficial insects like the green lacewing (Chrysoperla externa), a natural predator of various pests. [] The findings revealed that direct application of Triazophos negatively affected the survival of C. externa eggs and larvae, highlighting potential risks to beneficial insect populations in treated areas. []

Q12: Has insecticide resistance to Triazophos been reported in insect populations?

A12: Yes, insecticide resistance to Triazophos has been documented in populations of the whitefly Bemisia tabaci, a significant agricultural pest. [] Field-collected populations from various locations displayed varying levels of resistance to Triazophos compared to a susceptible laboratory strain. [] This resistance poses challenges for effective pest control and necessitates strategies to manage resistance development. []

Q13: What formulations of Triazophos are available, and how do they influence its efficacy and environmental fate?

A13: Triazophos is available in various formulations, including emulsifiable concentrates (EC), microemulsions (ME), and wettable powders (WP). [, , , ] The choice of formulation can impact factors like efficacy, persistence, and environmental fate:

- Microemulsions: Studies have shown that Triazophos microemulsions can exhibit better efficacy and stability compared to EC formulations. [, ] Microemulsions offer advantages such as enhanced bioavailability, improved rainfastness, and potentially reduced application rates. [, ]

Q14: Are there studies investigating the impact of Triazophos application methods on its efficacy and residue levels in crops?

A14: Yes, research has examined the influence of application methods on Triazophos efficacy and residue levels. For instance, a study on rice leaffolder control found that fine mist spraying of a Triazophos and Fipronil ME formulation resulted in enhanced efficacy compared to conventional spraying methods. [] Additionally, studies have investigated the impact of bagging rice plants after Triazophos application, showing that it can effectively reduce residue levels in brown rice. [] These findings highlight the importance of optimizing application techniques to maximize efficacy and minimize potential risks associated with pesticide residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.